![molecular formula C31H27N3O3S3 B2420748 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394227-21-5](/img/structure/B2420748.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a benzothiazole ring, a tetrahydrobenzothiophene ring, and an indoline ring. These structural components are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole, tetrahydrobenzothiophene, and indoline rings. The benzothiazole ring is a heterocyclic aromatic compound, which means it likely contributes to the compound’s stability and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Benzothiazole derivatives are known to participate in a variety of chemical reactions .
科学的研究の応用
Structural Characterization and Molecular Conformations
N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, closely related to the compound , have been synthesized and structurally characterized, revealing distinct molecular conformations and different modes of supramolecular aggregation. This study highlights the importance of molecular structure in determining the physical properties of such compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Heterocyclic Synthesis
Research on benzo[b]thiophen-2-yl-hydrazonoesters, which share a structural similarity with the compound, emphasizes their use in the synthesis of various heterocyclic compounds. These compounds have potential applications in developing novel materials with specific chemical properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Activity
A series of substituted benzamides, related to the compound, have shown promise in anticancer research. They exhibited significant anticancer activity against various cancer cell lines, suggesting potential applications in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Gelation Behavior
N-(Thiazol-2-yl)benzamide derivatives, structurally related to the compound, have been synthesized and shown to display gelation behavior, indicating their potential use in material science, particularly in the development of gels and related materials (Yadav & Ballabh, 2020).
Antimicrobial Activity
Compounds structurally similar to the one have been synthesized and evaluated for antimicrobial activity. These studies suggest potential applications in developing new antimicrobial agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
作用機序
将来の方向性
Future research on this compound could focus on exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties. Given the biological activities of similar benzothiazole derivatives , this compound could have potential applications in medicinal chemistry.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O3S3/c1-19-10-15-23-27(18-19)39-31(28(23)30-32-24-7-3-5-9-26(24)38-30)33-29(35)21-11-13-22(14-12-21)40(36,37)34-17-16-20-6-2-4-8-25(20)34/h2-9,11-14,19H,10,15-18H2,1H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLCGXIVUSJFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C76 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N6-(2-(diethylamino)ethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2420667.png)
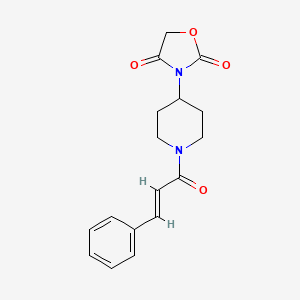
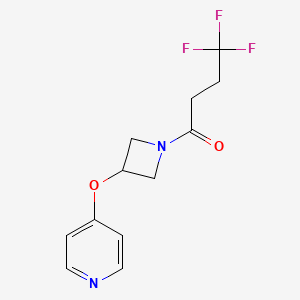
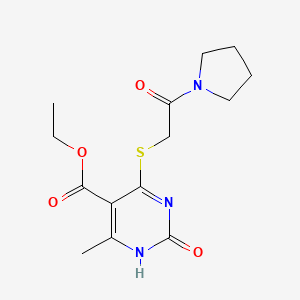
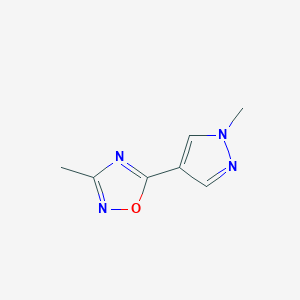
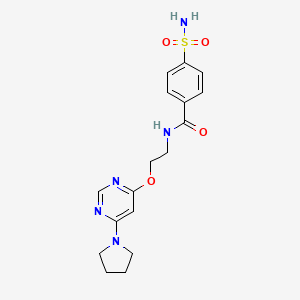
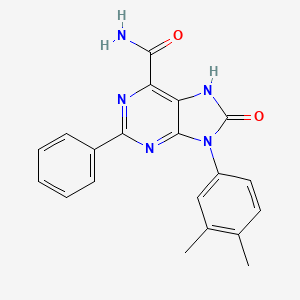
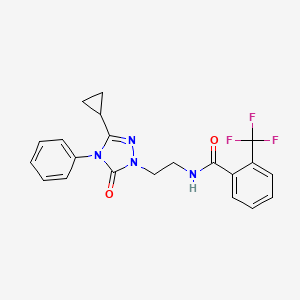

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2420682.png)
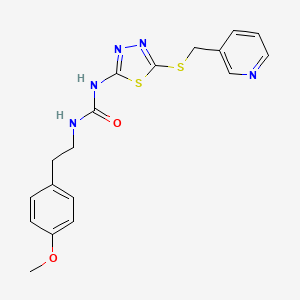
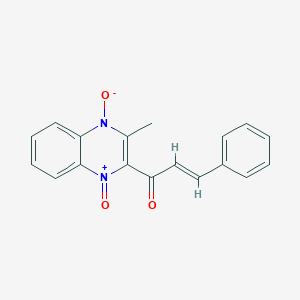
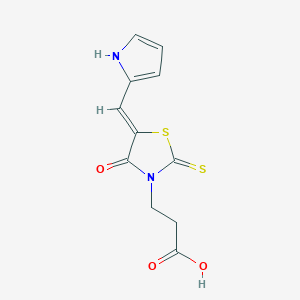
![(Z)-2-benzylidene-6-ethoxybenzo[b]thiophen-3(2H)-one](/img/structure/B2420688.png)